molecular formula C8H13N3O2 B12961293 (3-tert-Butyl-1H-1,2,4-triazol-5-yl)acetic acid CAS No. 178744-14-4

(3-tert-Butyl-1H-1,2,4-triazol-5-yl)acetic acid

Cat. No.: B12961293
CAS No.: 178744-14-4
M. Wt: 183.21 g/mol
InChI Key: LVROSNWNRLXBKC-UHFFFAOYSA-N
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Description

(3-tert-Butyl-1H-1,2,4-triazol-5-yl)acetic acid is a triazole derivative characterized by a tert-butyl group at the 3-position of the triazole ring and a carboxylic acid moiety attached via a methylene bridge at the 5-position. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the bulky tert-butyl group) and acidity (pKa ~3–4 for the carboxylic acid). The compound’s applications span medicinal chemistry, agrochemicals, and materials science, often serving as a precursor or pharmacophore in drug design .

Properties

IUPAC Name

2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)7-9-5(10-11-7)4-6(12)13/h4H2,1-3H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVROSNWNRLXBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00775680
Record name (3-tert-Butyl-1H-1,2,4-triazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00775680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178744-14-4
Record name (3-tert-Butyl-1H-1,2,4-triazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00775680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Acetic Acid Functionalization: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The tert-butyl group or other substituents on the triazole ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)acetic acid has various applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The tert-butyl group can enhance the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituents on the Triazole Ring
  • 5-(4-tert-Butylphenyl)-1H-1,2,4-triazole-3-acetic Acid (CAS 935553-85-8) Structural Difference: The tert-butyl group is attached to a phenyl ring at the 4-position of the triazole, rather than directly to the triazole ring. Molecular weight (277.32 g/mol) is higher due to the phenyl-tert-butyl combination .
  • 2-(3-(Thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic Acid (CAS 2091123-22-5) Structural Difference: A thiophene ring replaces the tert-butyl group at the 3-position. Lower logP (0.8) compared to the tert-butyl analog, indicating reduced lipophilicity .
Functional Group Variations
  • Triazamate (Ethyl Ester Derivative, CAS 112143-82-5)

    • Structural Difference: Features a thioether linkage and an ethyl ester instead of a carboxylic acid.
    • Impact: Increased bioavailability due to ester lipophilicity but reduced stability in aqueous environments (prone to hydrolysis). The dimethylcarbamoyl group adds hydrogen-bonding capacity .
  • 2-(1H-1,2,4-Triazol-5-yl)acetic Acid Hydrochloride (CAS 1087714-25-7) Structural Difference: No substituents on the triazole ring; carboxylic acid is protonated as a hydrochloride salt. Impact: Higher water solubility (due to ionic form) but reduced membrane permeability. Molecular weight (163.56 g/mol) is significantly lower than the tert-butyl derivative .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Functional Groups Notable Properties
(3-tert-Butyl-1H-1,2,4-triazol-5-yl)acetic acid C9H15N3O2 197.24 ~2.1 tert-butyl, carboxylic acid Moderate lipophilicity, acidic
5-(4-tert-Butylphenyl)-1H-1,2,4-triazole-3-acetic acid C14H19N3O3 277.32 ~3.0 Phenyl-tert-butyl, carboxylic acid High steric bulk, aromatic interactions
2-(3-(Thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid C8H7N3O2S 209.23 0.8 Thiophene, carboxylic acid Sulfur-mediated electronic effects
Triazamate C13H22N4O3S 314.40 ~2.5 Thioether, ester, carbamoyl Ester hydrolysis susceptibility
2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride C4H6ClN3O2 163.56 -0.5 Hydrochloride salt High solubility, ionic form

Biological Activity

(3-tert-Butyl-1H-1,2,4-triazol-5-yl)acetic acid, with the CAS number 178744-14-4, is a compound belonging to the class of triazole derivatives. This compound has garnered attention in various fields due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores its biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of (3-tert-Butyl-1H-1,2,4-triazol-5-yl)acetic acid is C8_8H13_{13}N3_3O2_2, with a molecular weight of approximately 183.21 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

PropertyValue
Molecular FormulaC8_8H13_{13}N3_3O2_2
Molecular Weight183.21 g/mol
LogP0.729
PSA (Polar Surface Area)78.87 Ų

The biological activity of (3-tert-butyl-1H-1,2,4-triazol-5-yl)acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The tert-butyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets.

Enzyme Inhibition

Research indicates that compounds in the triazole family can act as enzyme inhibitors. For instance, studies have shown that (3-tert-butyl-1H-1,2,4-triazol-5-yl)acetic acid can inhibit certain enzymes involved in metabolic pathways that are crucial for the survival of pathogenic organisms.

Antimicrobial Activity

(3-tert-butyl-1H-1,2,4-triazol-5-yl)acetic acid has demonstrated significant antimicrobial activity against various bacterial strains. A study reported that this compound exhibited an inhibitory effect on both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

Bacteria SpeciesMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antifungal Activity

The compound also shows promising antifungal properties. It has been particularly effective against Candida species and other fungal pathogens.

Table 2: Antifungal Activity

Fungal SpeciesMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

Anticancer Properties

Recent studies have explored the anticancer potential of (3-tert-butyl-1H-1,2,4-triazol-5-yl)acetic acid. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Apoptosis Induction in Cancer Cells

In a study involving MCF-7 cells:

  • Concentration Tested: 10 µM to 100 µM
  • Observation: Significant increase in apoptotic cells at concentrations above 50 µM.

Results indicated that the compound activates caspase pathways leading to programmed cell death.

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